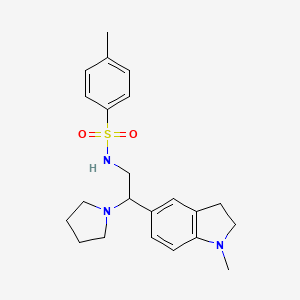

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O2S/c1-17-5-8-20(9-6-17)28(26,27)23-16-22(25-12-3-4-13-25)18-7-10-21-19(15-18)11-14-24(21)2/h5-10,15,22-23H,3-4,11-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBQFVBEJLFDTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline derivative, followed by the introduction of the pyrrolidine ring and the benzenesulfonamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural complexity distinguishes it from simpler sulfonamide derivatives. Key comparisons include:

Key Observations :

Physicochemical Properties

- Solubility : Compound 11’s ethylene glycol linkers likely improve aqueous solubility compared to the target compound’s hydrophobic indoline-pyrrolidine motif . The benzamide derivative’s methoxy and ethylsulfonyl groups may balance lipophilicity and solubility .

- Molecular Weight : The target compound (~485 g/mol) and compound 15d (~532 g/mol) exceed typical thresholds for optimal bioavailability, whereas compound 11 (~468 g/mol) and the benzamide (~438 g/mol) are closer to drug-like properties .

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide?

The synthesis of this compound involves multi-step functionalization of the benzenesulfonamide core. A plausible approach includes:

Sulfonylation : React 4-methylbenzenesulfonyl chloride with a secondary amine precursor (e.g., 2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethylamine) under basic conditions (e.g., pyridine or triethylamine) .

Purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Confirm purity via HPLC with UV detection (λ = 254 nm) .

Characterization : Validate the final product using /-NMR and high-resolution mass spectrometry (HRMS). Crystallographic validation (e.g., X-ray diffraction) is recommended for stereochemical confirmation .

Q. How can researchers confirm the structural integrity of this compound?

- Crystallography : X-ray diffraction provides unambiguous confirmation of the molecular geometry, bond angles, and stereochemistry. For example, similar sulfonamide derivatives (e.g., N-(1-allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide) were structurally resolved using this method .

- Spectroscopy : -NMR signals for the methyl groups on the benzene ring (δ ~2.4 ppm) and pyrrolidine protons (δ ~1.6–3.0 ppm) are diagnostic .

- Mass Spectrometry : HRMS should match the theoretical molecular weight (CHNOS: ~399.5 g/mol) within 5 ppm error .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for sulfonamide derivatives with similar structures?

Contradictions often arise from differences in substituent effects or assay conditions. To address this:

SAR Analysis : Systematically compare analogs (e.g., replacing pyrrolidine with morpholine or varying the indole substituents). For example, replacing the methyl group on the benzene ring with a chlorine atom in a related compound altered its IC by 10-fold in kinase inhibition assays .

Assay Standardization : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For instance, a compound with conflicting cytotoxicity data in MTT vs. ATP-based assays may require validation via flow cytometry .

Computational Modeling : Perform molecular docking to assess binding mode consistency across analogs. Tools like AutoDock Vina can predict interactions with target proteins (e.g., carbonic anhydrase IX) .

Q. How can researchers design experiments to evaluate the pharmacokinetic (PK) properties of this compound?

In Vitro ADME :

- Solubility : Measure in PBS (pH 7.4) and simulate intestinal fluid (FaSSIF) using shake-flask methods.

- Permeability : Use Caco-2 cell monolayers; expect moderate permeability due to the sulfonamide group’s polarity .

- Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound loss via LC-MS/MS. Pyrrolidine rings often show slower oxidative metabolism compared to morpholine .

In Vivo PK : Administer intravenously (IV) and orally (PO) in rodent models. Calculate AUC, , and bioavailability. Adjust formulations (e.g., PEGylation) if solubility is <10 µM .

Q. What are the challenges in optimizing selectivity for this compound in kinase inhibition studies?

Kinase selectivity is hindered by conserved ATP-binding pockets. Mitigation strategies include:

Fragment-Based Design : Incorporate bulky substituents (e.g., tert-butyl groups) to exploit hydrophobic regions unique to the target kinase .

Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) to target non-conserved cysteine residues .

Selectivity Screening : Use panels like KinomeScan to profile off-target binding. For example, a related sulfonamide showed 90% inhibition of VEGFR2 but <10% against FGFR1 .

Data Interpretation and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results?

Force Field Calibration : Re-optimize parameters for sulfonamide-protein interactions in molecular dynamics (MD) simulations. AMBER or CHARMM force fields may require adjustment for sulfur-containing ligands .

Crystallographic Validation : If docking predicts binding to a kinase’s allosteric site but activity assays suggest ATP-competitive inhibition, resolve the co-crystal structure to confirm the binding mode .

Experimental Replication : Repeat assays under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .

Q. What are the best practices for validating biological activity in cell-based assays?

- Dose-Response Curves : Use at least 10 concentrations spanning 3 log units. Include positive controls (e.g., staurosporine for cytotoxicity) .

- Counter-Screens : Test against non-target cell lines to rule out nonspecific toxicity. For example, a compound active in HeLa cells but inactive in HEK293T suggests target specificity .

- Mechanistic Studies : Combine siRNA knockdown with rescue experiments to confirm target engagement .

Future Research Directions

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the sulfonamide to E3 ligase ligands (e.g., thalidomide analogs) to degrade disease-relevant proteins .

- Multifunctional Derivatives : Attach fluorophores (e.g., BODIPY) for real-time imaging of target engagement in live cells .

- Polypharmacology : Explore dual inhibition (e.g., kinase + histone deacetylase) by hybridizing with pharmacophores from validated inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.